2-Bromo-1-(pyridin-4-yl)ethanone
Overview
Description
2-Bromo-1-(pyridin-4-yl)ethanone is an organic compound with the molecular formula C7H6BrNO It is a brominated derivative of pyridine, characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as imidazole and thiazole derivatives have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The bromine atom can form electrophilic species that can react with nucleophilic sites on target molecules, while the pyridinyl group can participate in π-π stacking interactions and hydrogen bonding .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, oxidative stress, and microbial metabolism .
Pharmacokinetics
The compound’s molecular weight (200033 g/mol) and LogP value (076) suggest that it may have good bioavailability . The compound’s solubility in water and other polar solvents could also influence its absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound could potentially exhibit antimicrobial, anti-inflammatory, antitumor, and other bioactivities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-1-(pyridin-4-yl)ethanone. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s reactivity and efficacy could also be influenced by the pH and the presence of other substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone typically involves the bromination of 1-(pyridin-4-yl)ethanone. One common method includes the reaction of 1-(pyridin-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
- Substituted ethanone derivatives
- Carboxylic acids
- Alcohols
Scientific Research Applications
2-Bromo-1-(pyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethanone
- 2-Bromo-1-(pyridin-2-yl)ethanone
- 2-Chloro-1-(pyridin-4-yl)ethanone
Comparison: 2-Bromo-1-(pyridin-4-yl)ethanone is unique due to the position of the bromine atom and the pyridine ring, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-bromo-1-pyridin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCUKZZHZYPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328148 | |
Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-13-2 | |
Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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